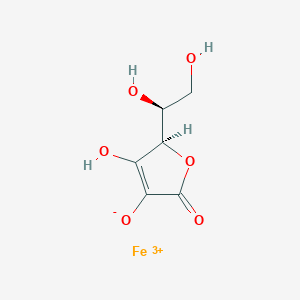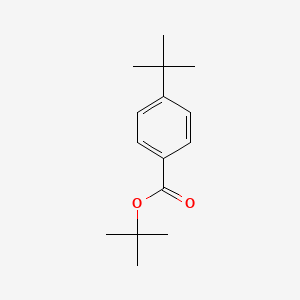
N~1~,N~4~-Dimethyl-N~1~,N~4~-bis(9-methyl-9H-purin-6-yl)butane-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~4~-Dimethyl-N~1~,N~4~-bis(9-methyl-9H-purin-6-yl)butane-1,4-diamine is a complex organic compound featuring two purine moieties attached to a butane-1,4-diamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Dimethyl-N~1~,N~4~-bis(9-methyl-9H-purin-6-yl)butane-1,4-diamine typically involves the following steps:
Formation of the Purine Derivatives: The initial step involves the synthesis of 9-methyl-9H-purine derivatives through alkylation reactions.
Coupling Reaction: The purine derivatives are then coupled with butane-1,4-diamine under controlled conditions. This step often requires the use of coupling agents such as carbodiimides or phosphonium salts to facilitate the formation of the desired product.
Methylation: The final step involves the methylation of the amine groups to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~4~-Dimethyl-N~1~,N~4~-bis(9-methyl-9H-purin-6-yl)butane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the purine moieties can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized purine derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted purine derivatives with various functional groups.
Applications De Recherche Scientifique
N~1~,N~4~-Dimethyl-N~1~,N~4~-bis(9-methyl-9H-purin-6-yl)butane-1,4-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential role in DNA and RNA interactions due to its purine moieties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with nucleic acids.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of N1,N~4~-Dimethyl-N~1~,N~4~-bis(9-methyl-9H-purin-6-yl)butane-1,4-diamine involves its interaction with nucleic acids. The purine moieties can intercalate between DNA or RNA strands, disrupting their normal function. This interaction can inhibit the replication and transcription processes, making it a potential candidate for anticancer therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Dimethylethylenediamine: A simpler diamine with two methyl groups attached to the nitrogen atoms.
N,N-Dimethyl-1-naphthylamine: An aromatic amine with methyl groups attached to the nitrogen atoms.
N,N-Dimethyltryptamine: A tryptamine derivative with methyl groups attached to the nitrogen atoms.
Uniqueness
N~1~,N~4~-Dimethyl-N~1~,N~4~-bis(9-methyl-9H-purin-6-yl)butane-1,4-diamine is unique due to its dual purine structure, which allows it to interact specifically with nucleic acids. This property distinguishes it from other similar compounds that lack the purine moieties and, therefore, do not exhibit the same level of biological activity.
Propriétés
Numéro CAS |
90275-22-2 |
|---|---|
Formule moléculaire |
C18H24N10 |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
N,N'-dimethyl-N,N'-bis(9-methylpurin-6-yl)butane-1,4-diamine |
InChI |
InChI=1S/C18H24N10/c1-25(15-13-17(21-9-19-15)27(3)11-23-13)7-5-6-8-26(2)16-14-18(22-10-20-16)28(4)12-24-14/h9-12H,5-8H2,1-4H3 |
Clé InChI |
HCOVXXYXULXHJX-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2=C1N=CN=C2N(C)CCCCN(C)C3=NC=NC4=C3N=CN4C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-oxido-[oxido(propan-2-yl)azaniumylidene]-propan-2-ylazanium](/img/structure/B14349830.png)
![1-[(4-Carboxyphenyl)methyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14349835.png)






![N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide](/img/structure/B14349894.png)



![4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione](/img/structure/B14349904.png)
